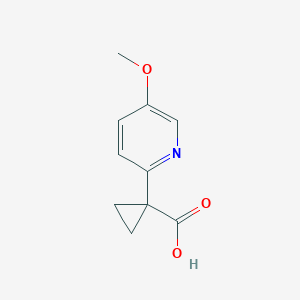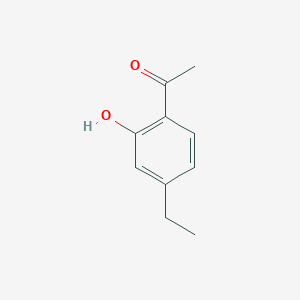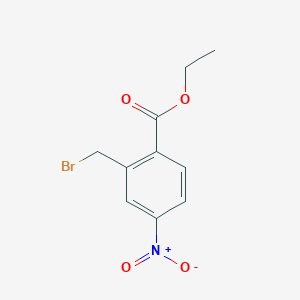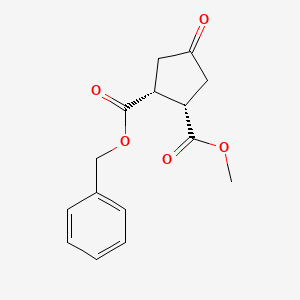
1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
Overview
Description
1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid, also known as MPCA, is a cyclic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. MPCA is a small molecule that is easily synthesized and has shown promising results in various studies.
Scientific Research Applications
Plant Physiology Applications
Research on related cyclopropane derivatives, such as 1-(malonylamino)cyclopropane-1-carboxylic acid, a metabolite of ethylene precursor in plants, highlights the importance of cyclopropane derivatives in plant physiology. These compounds are involved in the ethylene biosynthesis pathway, which plays a critical role in plant growth, development, and response to environmental stresses (Hoffman, Yang, & McKeon, 1982).
Organic Chemistry and Synthesis
Cyclopropane derivatives have been a focal point in organic synthesis, offering routes to construct complex molecules with diverse biological activities. Studies demonstrate the synthesis of novel cyclopropane-containing compounds and explore their chemical transformations and potential applications in developing new materials or biologically active molecules. For example, research on the synthesis of tobacco flavor compounds from cyclopropane precursors illustrates the utility of these derivatives in flavor chemistry (Lu Xin-y, 2013).
Medicinal Chemistry
In the realm of medicinal chemistry, cyclopropane derivatives have been synthesized and evaluated for their biological activities. For instance, cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid were assessed as competitive antagonists for the NMDA receptor, highlighting the significance of cyclopropane moieties in the design of pharmaceutical agents (Dappen, Pellicciari, Natalini, Monahan, Chiorri, & Cordi, 2010).
Material Science
Cyclopropane derivatives have also been explored in material science, particularly in the synthesis of crosslinked polymers. The polymerization of cyclic monomers, including bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes, results in hard, transparent polymers with potential applications in various industries (Moszner, Zeuner, Völkel, Fischer, & Rheinberger, 1999).
Properties
IUPAC Name |
1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-7-2-3-8(11-6-7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZPLQXXNITDMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737957 | |
| Record name | 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282549-26-1 | |
| Record name | 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Boronic acid,b-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-yl]-](/img/structure/B1510093.png)

![4,4,5,5-Tetramethyl-2-[1,1':4',1''-terphenyl]-3-yl-1,3,2-dioxaborolane](/img/structure/B1510103.png)




![6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B1510117.png)

![Imidazo[1,2-a]pyridine-3,8-dicarboxylic acid,3-ethyl ester](/img/structure/B1510127.png)

